2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole
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Overview
Description
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromine and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole typically involves the bromination of 5-((trifluoromethyl)thio)benzo[d]oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the de-brominated benzoxazole.
Scientific Research Applications
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 7-Bromo-5-[(trifluoromethyl)thio]-1,3-benzoxazole
Uniqueness
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethylthio groups on the benzoxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with specific biological or material properties.
Properties
Molecular Formula |
C8H3BrF3NOS |
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Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NOS/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI Key |
OYHRSYZXWORKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)Br |
Origin of Product |
United States |
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